6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
Description
Properties
IUPAC Name |
6-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQLXQFZYVWFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves several steps. One common method includes the fluorination of 2-azabicyclo[2.2.1]heptane, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of fluorinating agents and controlled temperatures to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride and analogous bicyclic compounds:
Key Comparative Insights :
Fluorination Effects :
- The 6-fluoro derivative exhibits moderate polarity, while 6,6-difluoro analogs show increased hydrophobicity, which may enhance membrane permeability .
- Stereospecific fluorination (e.g., (1S,4S)-5,5-difluoro ) improves enantioselectivity in drug-receptor interactions, critical for CNS-targeted therapeutics .
Aza vs. Oxa Substitution :
- Replacing nitrogen with oxygen (e.g., 2-oxa-5-aza ) reduces basicity, altering solubility and reactivity in cross-coupling reactions .
Pharmacological Relevance :
- Epibatidine , a 7-aza derivative with a chloropyridyl group, demonstrates the importance of aromatic substituents in nAChR binding affinity and analgesic potency .
- In contrast, the 6-fluoro-2-aza scaffold lacks such substituents, making it a simpler template for modular drug design .
Synthetic Utility: The 6,6-difluoro-2-aza variant is more thermally stable than mono-fluoro analogs, enabling harsh reaction conditions in heterocyclic chemistry . 7-Azabicyclo[2.2.1]heptane hydrochloride is a precursor for gold(I)-dithiocarbamate complexes with antitumor activity .
Biological Activity
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has been primarily studied in the context of enzyme inhibition and receptor modulation:
- Enzyme Inhibition : It has been shown to act as an inhibitor of prolyl oligopeptidase (POP), an enzyme involved in the degradation of neuropeptides and implicated in various neurological disorders .
- Receptor Interaction : The compound may modulate neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways.
In Vitro Studies
In vitro studies have demonstrated that 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride exhibits significant inhibitory effects on POP activity, with IC50 values indicating potent inhibition compared to other known inhibitors. The structural features that contribute to this inhibition include the bicyclic framework, which allows for effective binding within the enzyme's active site.
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound. Studies indicate that administration of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride leads to improvements in cognitive function and memory retention in rodent models, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .
Case Studies
Several case studies have highlighted the compound's therapeutic potential:
- Cognitive Enhancement : A study involving aged rats demonstrated that treatment with 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride resulted in improved performance in memory tasks compared to control groups.
- Pain Management : Another investigation revealed that this compound exhibited analgesic properties in models of neuropathic pain, indicating its potential as a novel pain management therapy.
Comparative Analysis
The following table summarizes the biological activities and pharmacological effects of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride in comparison to other related compounds.
| Compound | IC50 (µM) | Cognitive Effects | Analgesic Effects | Notes |
|---|---|---|---|---|
| 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl | 0.5 | Yes | Yes | Potent POP inhibitor |
| ZPP (Z-Prolyl-Proline) | 0.8 | No | No | Known POP inhibitor |
| Other Bicyclic Compounds | Varies | Limited | Limited | Less effective than 6-Fluoro variant |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Synthesis typically involves cyclopropanation or ring-closing reactions using fluorinated precursors. For example, ruthenium(II) catalysts can facilitate bicyclic framework formation under controlled temperatures (60–80°C) and inert atmospheres . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios to minimize byproducts. Purification via recrystallization or chromatography is critical to achieve >95% purity, as noted in protocols for analogous azabicyclo compounds .
Q. How is the stereochemistry and structural configuration of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride confirmed?
- Methodological Answer : X-ray crystallography and 2D NMR (e.g., NOESY) are used to resolve stereochemistry. For instance, the (1R,3S,4S) configuration of a related compound was confirmed via X-ray diffraction, while -NMR identifies fluorine positioning . High-resolution mass spectrometry (HRMS) and isotopic pattern analysis validate molecular formula consistency .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luciferase). For bicyclic amines, receptor binding affinity is often tested using radioligand displacement in neuronal or cancer cell lines, with IC values calculated via nonlinear regression .
Advanced Research Questions
Q. How do fluorination patterns on the bicyclic framework influence pharmacological profiles?
- Methodological Answer : Fluorine’s electronegativity alters electron density and bioavailability. Comparative studies show that 6-fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-fluorinated analogs. Molecular dynamics simulations reveal fluorine’s role in stabilizing ligand-receptor interactions via halogen bonds, as seen in related azabicyclo derivatives .
Q. What computational methods predict the reactivity and stability of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride under experimental conditions?
- Methodological Answer : Density functional theory (DFT) calculates transition states for ring-opening reactions, while QSPR models correlate substituent effects with thermal stability. For example, solvation free energy (ΔG) simulations in water/acetonitrile mixtures guide solvent selection for synthesis . Machine learning tools like ICReDD’s reaction path search optimize catalytic conditions .
Q. How can contradictory data on the compound’s solubility and stability be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or pH-dependent ionization. Use differential scanning calorimetry (DSC) to identify polymorphs, and pH-solubility profiling (e.g., shake-flask method) to map stability. For instance, hydrochloride salts of similar bicyclic amines show improved aqueous solubility at pH < 4 due to protonation of the nitrogen .
Q. What strategies mitigate side reactions during functionalization of the bicyclic core?
- Methodological Answer : Protecting group strategies (e.g., Boc for amines) prevent unwanted nucleophilic attacks. Transition metal catalysis (Pd or Ru) enables selective cross-coupling at the C-3 position, as demonstrated in Suzuki-Miyaura reactions of fluorinated azabicyclo compounds . Real-time monitoring via in situ IR spectroscopy helps detect intermediates and adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
